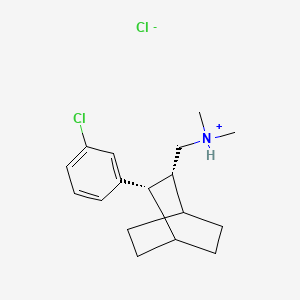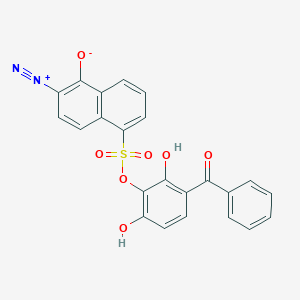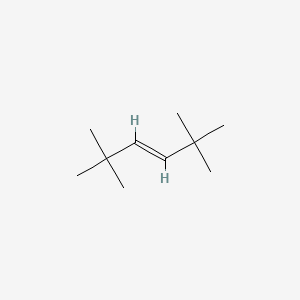
(E)-2,2,5,5-Tetramethylhex-3-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-2,2,5,5-Tetramethylhex-3-ene is an organic compound characterized by its unique structure, which includes a double bond and four methyl groups attached to the hexene chain
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (E)-2,2,5,5-Tetramethylhex-3-ene typically involves the use of alkenes and alkylation reactions. One common method is the alkylation of 2,2,5,5-tetramethylhexane using a strong base and an appropriate alkyl halide. The reaction conditions often include:
Temperature: Moderate temperatures (around 50-70°C) to facilitate the reaction.
Solvent: Non-polar solvents like hexane or toluene.
Catalyst: Strong bases such as sodium hydride or potassium tert-butoxide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process.
化学反应分析
Types of Reactions: (E)-2,2,5,5-Tetramethylhex-3-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding alcohols or ketones.
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon can reduce the double bond to form saturated hydrocarbons.
Substitution: Halogenation reactions using halogens like chlorine or bromine can substitute hydrogen atoms on the carbon chain.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous solution at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst under mild pressure.
Substitution: Chlorine gas in the presence of UV light or bromine in an inert solvent.
Major Products Formed:
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated hydrocarbons.
科学研究应用
(E)-2,2,5,5-Tetramethylhex-3-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (E)-2,2,5,5-Tetramethylhex-3-ene involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The pathways involved may include:
Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their catalytic activity.
Receptor Modulation: Interacting with cell surface receptors and altering signal transduction pathways.
相似化合物的比较
(Z)-2,2,5,5-Tetramethylhex-3-ene: The cis isomer of the compound with different spatial arrangement of the methyl groups.
2,2,5,5-Tetramethylhexane: The saturated analog without the double bond.
2,2,5,5-Tetramethylhex-2-ene: A positional isomer with the double bond at a different location.
Uniqueness: (E)-2,2,5,5-Tetramethylhex-3-ene is unique due to its specific geometric configuration (E) and the presence of four methyl groups, which confer distinct chemical and physical properties compared to its isomers and analogs.
属性
CAS 编号 |
22808-06-6 |
|---|---|
分子式 |
C10H20 |
分子量 |
140.27 g/mol |
IUPAC 名称 |
(E)-2,2,5,5-tetramethylhex-3-ene |
InChI |
InChI=1S/C10H20/c1-9(2,3)7-8-10(4,5)6/h7-8H,1-6H3/b8-7+ |
InChI 键 |
UYWLQEPMPVDASH-BQYQJAHWSA-N |
手性 SMILES |
CC(C)(C)/C=C/C(C)(C)C |
规范 SMILES |
CC(C)(C)C=CC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


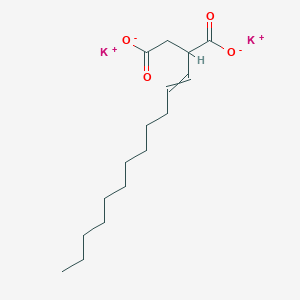
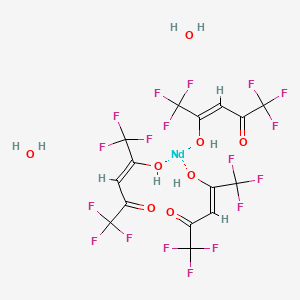
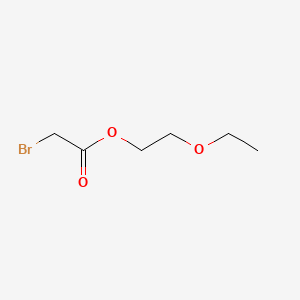

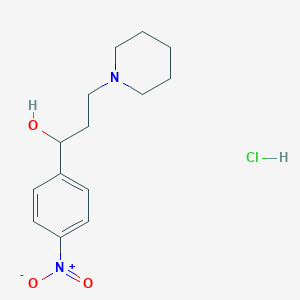
![Isooctyl [(2,3-dihydroxypropyl)thio]acetate](/img/structure/B13760984.png)
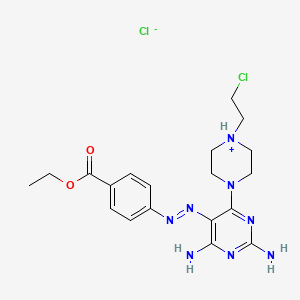
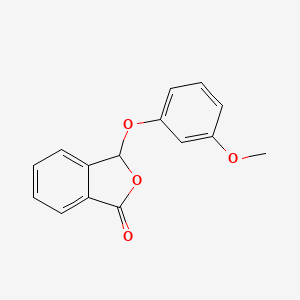
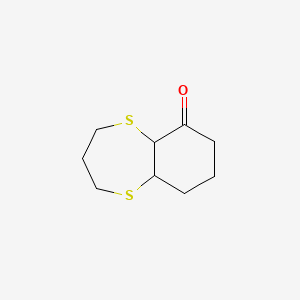
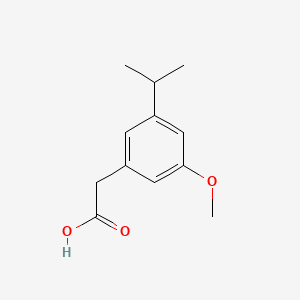

![2-[4-(dimethylaminodiazenyl)-N-[2-(9H-fluoren-9-yl)acetyl]anilino]-2-methylbutanoate](/img/structure/B13761012.png)
